

D-Glucose-d7: A Technical Guide for Researchers

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An In-depth Examination of a Key Isotopic Tracer in Metabolic Research

This technical guide provides a comprehensive overview of **D-Glucose-d7**, a deuterated analog of D-glucose, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, and explores its critical applications in metabolic tracer studies, particularly in metabolic flux analysis and the investigation of de novo fatty acid synthesis.

Core Properties of D-Glucose-d7

D-Glucose-d7 is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical properties.

Property	Value	References
CAS Number	66034-51-3	[1]
Molecular Formula	C ₆ H ₅ D ₇ O ₆	[1]
Molecular Weight	187.20 g/mol	[1]
Synonyms	D-(+)-Glucose-d7, Dextrose-d7, Glucose-d7	[1]



Applications in Metabolic Research

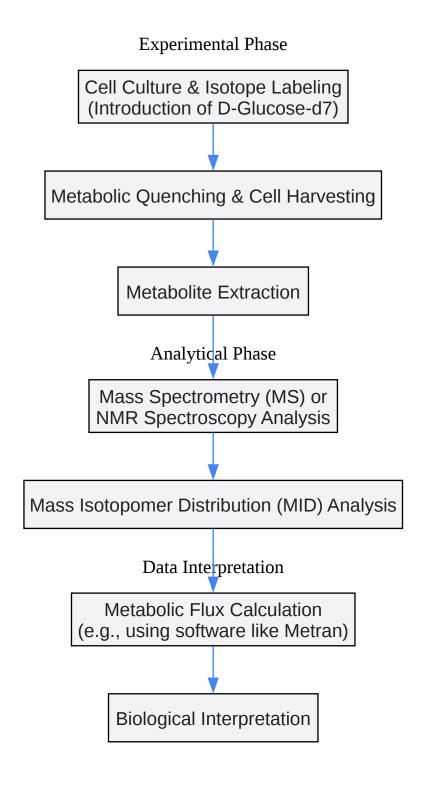
D-Glucose-d7 is extensively utilized as a tracer in metabolic studies to elucidate the intricate network of biochemical pathways. Its primary applications lie in metabolic flux analysis and in tracking the synthesis of fatty acids.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell.[2] **D-Glucose-d7**, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the journey of glucose-derived carbon and hydrogen atoms through various metabolic pathways.[2][3] This enables the quantification of fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][4]

The general workflow for a metabolic flux analysis experiment using **D-Glucose-d7** involves several key stages, from cell culture to data analysis.





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Experimental workflow for Metabolic Flux Analysis using **D-Glucose-d7**.

De Novo Fatty Acid Synthesis



D-Glucose-d7 is also instrumental in studying de novo lipogenesis, the process by which cells synthesize fatty acids from non-lipid precursors like glucose.[5] By tracing the incorporation of deuterium from **D-Glucose-d7** into the fatty acid carbon backbone, researchers can quantify the contribution of glucose to lipid synthesis.[5] This is particularly relevant in fields like cancer research, where altered lipid metabolism is a hallmark of many malignancies.

The metabolic pathway from glucose to fatty acids involves a series of enzymatic reactions that can be traced using **D-Glucose-d7**.



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Simplified metabolic pathway of **D-Glucose-d7** to fatty acids.

Experimental Protocols Sample Preparation for Mass Spectrometry Analysis

A general protocol for preparing plasma samples for the analysis of **D-Glucose-d7** and its metabolites is as follows. Note that optimization may be necessary depending on the specific experimental conditions.

- Protein Precipitation: To 100 μL of plasma, add 400 μL of a cold (-20°C) extraction solvent, such as 80% methanol in water. An appropriate amount of an internal standard should also be added at this stage. Vortex the mixture vigorously for 1 minute.[2]
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[2]
- Drying: The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a solvent compatible with the analytical platform.[2]



Conclusion

D-Glucose-d7 is an indispensable tool for researchers investigating cellular metabolism. Its utility in metabolic flux analysis and in tracing de novo fatty acid synthesis provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies outlined in this guide offer a starting point for the design and execution of robust and informative metabolic tracer studies.

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